molecular formula C18H17N3O6S2 B2748036 2-[(5Z)-2,4-dioxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 868152-74-3

2-[(5Z)-2,4-dioxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2748036
CAS No.: 868152-74-3
M. Wt: 435.47
InChI Key: AEKHBKFKZNAIMW-JYRVWZFOSA-N
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Description

2-[(5Z)-2,4-dioxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide is a compound that belongs to the thiazolidinone class. This compound has garnered attention in the scientific community for its potential biological and pharmacological applications, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step process involving the condensation of 3,4,5-trimethoxybenzaldehyde with thiazolidine-2,4-dione. The reaction typically occurs in the presence of a strong base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide. Following this condensation reaction, the intermediate product is then reacted with 2-aminothiazole to yield the final compound.

Industrial Production Methods: Industrial-scale production of this compound follows similar synthetic routes as in laboratory synthesis but employs more efficient and scalable techniques. Continuous flow reactors and automated synthesis methods are often used to ensure consistency and high yield.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can induce oxidative transformations.

  • Reduction: Reducing agents like sodium borohydride can facilitate reduction reactions.

  • Substitution: Nucleophilic substitution reactions occur in the presence of appropriate nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

  • Reduction: Sodium borohydride in methanol or ethanol.

  • Substitution: Alkyl halides or aryl halides in an anhydrous environment.

Major Products: Depending on the reaction conditions, the major products can vary. For instance, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohol derivatives.

Scientific Research Applications

2-[(5Z)-2,4-dioxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide has found applications in various scientific fields:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential as an enzyme inhibitor.

  • Medicine: Examined for its anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets:

  • Molecular Targets: Enzymes such as cyclooxygenase (COX) and various kinases.

  • Pathways Involved: Inhibition of COX enzymes leads to reduced inflammation, while kinase inhibition can disrupt cancer cell proliferation.

Comparison with Similar Compounds

  • 2-(4-methoxyphenyl)-3-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid

  • 5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

  • 4-(2,4-dioxothiazolidin-5-ylidene)-2-methoxybenzoic acid

Properties

IUPAC Name

2-[(5Z)-2,4-dioxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S2/c1-25-11-6-10(7-12(26-2)15(11)27-3)8-13-16(23)21(18(24)29-13)9-14(22)20-17-19-4-5-28-17/h4-8H,9H2,1-3H3,(H,19,20,22)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKHBKFKZNAIMW-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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